molecular formula C10H13BO3 B14077542 (2-Cyclopropyl-5-methoxyphenyl)boronic acid

(2-Cyclopropyl-5-methoxyphenyl)boronic acid

Cat. No.: B14077542
M. Wt: 192.02 g/mol
InChI Key: IJVBIXLYGQFZRX-UHFFFAOYSA-N
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Description

(2-Cyclopropyl-5-methoxyphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropyl group and a methoxy group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropyl-5-methoxyphenyl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance . The general procedure involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an aqueous or organic solvent at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropyl-5-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under mild conditions to preserve the integrity of the cyclopropyl and methoxy groups.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound yields the corresponding phenol, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

(2-Cyclopropyl-5-methoxyphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Cyclopropyl-5-methoxyphenyl)boronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with hydroxyl and amino groups in proteins, leading to the inhibition of enzyme activity. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the cyclopropyl and methoxy groups in (2-Cyclopropyl-5-methoxyphenyl)boronic acid imparts unique reactivity and selectivity compared to its analogs. This dual substitution enhances its utility in various chemical reactions and applications, making it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C10H13BO3

Molecular Weight

192.02 g/mol

IUPAC Name

(2-cyclopropyl-5-methoxyphenyl)boronic acid

InChI

InChI=1S/C10H13BO3/c1-14-8-4-5-9(7-2-3-7)10(6-8)11(12)13/h4-7,12-13H,2-3H2,1H3

InChI Key

IJVBIXLYGQFZRX-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)OC)C2CC2)(O)O

Origin of Product

United States

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